2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one
Overview
Description
Scientific Research Applications
Anticancer Applications
Piperidine derivatives, including 2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one , have shown promise in anticancer therapy. They exhibit a range of biological activities that can interfere with cancer cell proliferation and metastasis. The fluorinated piperidine moiety can enhance the pharmacokinetic properties of anticancer drugs, potentially leading to more effective treatments .
Antiviral Therapy
The structural features of piperidine derivatives make them suitable candidates for antiviral drug development. Their ability to interact with viral proteins can inhibit the replication of various viruses. Research into compounds like 2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one could lead to new treatments for viral infections .
Antimicrobial and Antifungal Agents
Piperidine-based compounds have been utilized as antimicrobial and antifungal agents due to their ability to disrupt microbial cell walls and inhibit essential enzymes. The addition of a fluorine atom can enhance these properties, making 2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one a valuable compound for developing new antimicrobial medications .
Analgesic and Anti-inflammatory Drugs
The analgesic and anti-inflammatory properties of piperidine derivatives are well-documented. They can modulate pain pathways and reduce inflammation, making them useful in treating conditions like arthritis and neuropathic pain. The fluorinated piperidine structure of 2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one could be exploited to create more potent and selective drugs .
Antihypertensive Effects
Piperidine derivatives can act on the cardiovascular system to lower blood pressure. They may achieve this by affecting calcium channels or adrenergic receptors. Studying compounds like 2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one could lead to new antihypertensive medications .
Anti-Alzheimer’s Disease
The cognitive decline associated with Alzheimer’s disease may be addressed by piperidine derivatives, which can influence neurotransmitter systems in the brain. Research into 2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one might uncover new therapeutic strategies for neurodegenerative diseases .
Antipsychotic Properties
Piperidine derivatives are known to have antipsychotic effects, potentially through interactions with dopamine receptors. This makes them interesting candidates for the treatment of psychiatric disorders. The specific properties of 2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one could be harnessed to develop new antipsychotic drugs .
Anticoagulant Use
The piperidine nucleus can be found in compounds with anticoagulant activity, which are essential in preventing thrombosis. The unique structure of 2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one may contribute to the discovery of safer and more effective anticoagulants .
properties
IUPAC Name |
2-amino-1-(4-fluoropiperidin-1-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c1-6(10)8(12)11-4-2-7(9)3-5-11/h6-7H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNWKNWXLABJLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.